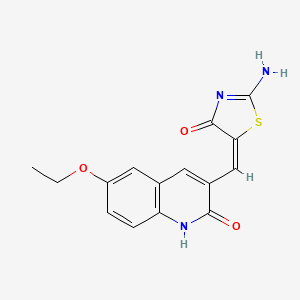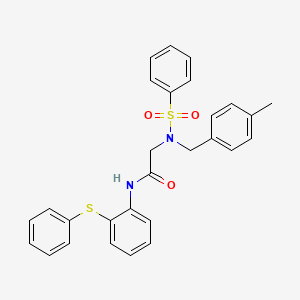
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is commonly referred to as 'POAOTA' and has been studied extensively for its unique properties and potential benefits.
Wirkmechanismus
The mechanism of action of POAOTA is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in various cellular processes. This compound has shown selective activity against cancer cells, making it a potential candidate for cancer therapy.
Biochemical and physiological effects:
POAOTA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation and migration, and modulate the expression of specific genes. In vivo studies have shown that POAOTA can reduce tumor growth and improve survival rates in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using POAOTA in lab experiments include its high potency, selectivity, and specificity. This compound has shown promising results in various assays and has the potential to be developed into a new drug candidate. However, the limitations of using POAOTA in lab experiments include its high cost, limited availability, and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on POAOTA. One area of interest is the development of new derivatives and analogs with improved properties and efficacy. Another area of interest is the elucidation of the mechanism of action of POAOTA and the identification of specific targets. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo and to determine its potential for clinical use.
In conclusion, POAOTA is a chemical compound with unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop it into a viable drug candidate.
Synthesemethoden
The synthesis of POAOTA involves the reaction of 2-(2-hydroxyphenoxy)-N-(o-tolyl)acetamide with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out under specific conditions to ensure the desired product is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
POAOTA has been studied for its potential applications in various fields. In medicine, this compound has shown promising results in the treatment of cancer and other diseases. In agriculture, POAOTA has been used as a growth regulator and pesticide. In material science, this compound has been studied for its potential use in the development of new materials with specific properties.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-9-5-7-13-19(16)24-21(27)15-28-20-14-8-6-12-18(20)23-25-22(26-29-23)17-10-3-2-4-11-17/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDLLZGDZCZBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

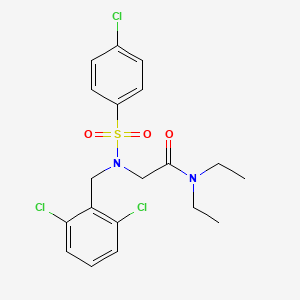


![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7703647.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703654.png)
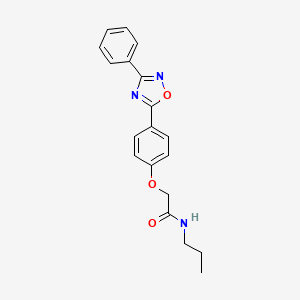
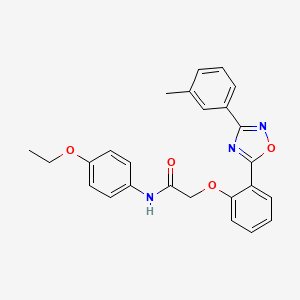
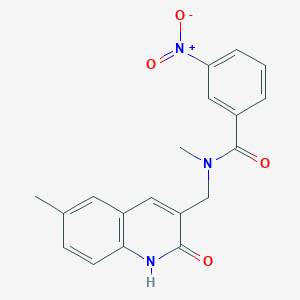
![4-fluoro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703684.png)
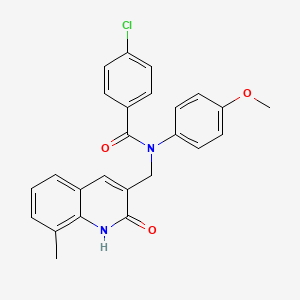
![ethyl 4-({N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7703710.png)
